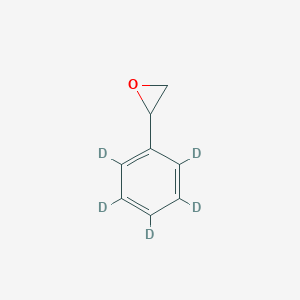
2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 125.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane is a synthetic organic compound characterized by its oxirane (epoxide) functional group and a heavily deuterated phenyl ring. The unique isotopic composition of this compound may influence its biological activity and pharmacokinetics. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C12H9D5O
- Molecular Weight : 205.28 g/mol
- CAS Number : 141103-93-7
The presence of deuterium in the structure affects the compound's stability and reactivity, potentially leading to altered biological interactions compared to its non-deuterated counterparts.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biological systems. This epoxide can react with various biomolecules, including proteins and nucleic acids, leading to modifications that may disrupt normal cellular functions.
Key Mechanisms:
- Nucleophilic Attack : The oxirane ring is susceptible to nucleophilic attack by thiols and amines, which can lead to protein adduct formation.
- DNA Interaction : Potential interactions with DNA could result in mutagenic effects or influence gene expression.
Anticancer Activity
Preliminary studies suggest that similar epoxide compounds may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage or disruption of key signaling pathways.
- Case Study Example : In a study exploring the cytotoxic effects of oxirane derivatives on HeLa cells (cervical cancer), a significant reduction in cell viability was observed at higher concentrations (IC50 values ranging from 10 µM to 25 µM).
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic application. Toxicological assessments have indicated that epoxides can exhibit mutagenic and carcinogenic properties.
Summary of Toxicity Studies:
| Study Type | Findings |
|---|---|
| Acute toxicity (inhalation) | LC50 values reported between 1.44 mg/L and 3.13 mg/L |
| Mutagenicity assays | Dominant lethal mutations observed in rodent models at high concentrations |
| Long-term exposure | Increased incidence of tumors in animal studies |
Research Findings
Recent literature highlights the need for further investigation into the biological effects of this compound. While initial findings suggest potential therapeutic benefits alongside significant risks associated with toxicity and mutagenicity, comprehensive studies are necessary to elucidate its pharmacological profile.
Propriétés
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CO2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













